molecular formula C18H32N4 B14561251 2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) CAS No. 62150-61-2

2,2'-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane)

Cat. No.: B14561251
CAS No.: 62150-61-2
M. Wt: 304.5 g/mol
InChI Key: MQVAURLCRNJGPJ-UHFFFAOYSA-N
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Description

2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the azabicyclo[2.2.1]heptane family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) typically involves a series of intricate steps. One common method includes the use of a stereoselective SmI2-mediated cascade reaction. This reaction advances a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene, which is then functionally poised for conversion to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of advanced catalytic processes and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or viral replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diazenediylbis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptane) is unique due to its specific diazenediyl linkage, which imparts distinct chemical and biological properties. This linkage allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62150-61-2

Molecular Formula

C18H32N4

Molecular Weight

304.5 g/mol

IUPAC Name

bis(4,7,7-trimethyl-2-azabicyclo[2.2.1]heptan-2-yl)diazene

InChI

InChI=1S/C18H32N4/c1-15(2)13-7-9-17(15,5)11-21(13)19-20-22-12-18(6)10-8-14(22)16(18,3)4/h13-14H,7-12H2,1-6H3

InChI Key

MQVAURLCRNJGPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(CN2N=NN3CC4(CCC3C4(C)C)C)C)C

Origin of Product

United States

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